molecular formula C12H12F2O3 B1499757 ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate

ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate

Cat. No.: B1499757
M. Wt: 242.22 g/mol
InChI Key: BNGVJQKYBNTHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a difluorophenyl group attached to a butyric acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-(3,5-Difluoro-phenyl)-3-oxo-butyric acid.

    Reduction: Formation of 4-(3,5-Difluoro-phenyl)-3-hydroxy-butyric acid ethyl ester.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(3,5-Dichloro-phenyl)-3-oxo-butyric acid ethyl ester
  • 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester
  • 4-(3,5-Dinitro-phenyl)-3-oxo-butyric acid ethyl ester

Comparison: Compared to its analogs, ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the electron-withdrawing nature of fluorine can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)7-11(15)5-8-3-9(13)6-10(14)4-8/h3-4,6H,2,5,7H2,1H3

InChI Key

BNGVJQKYBNTHRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC(=C1)F)F

Origin of Product

United States

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